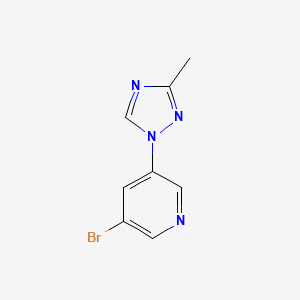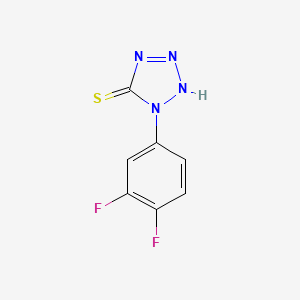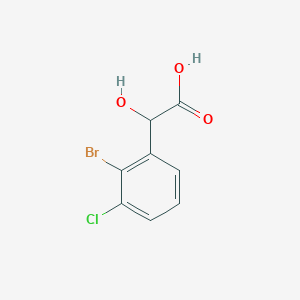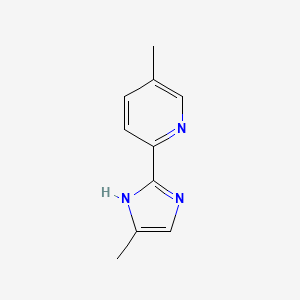
3-bromo-5-(3-methyl-1H-1,2,4-triazol-1-yl)Pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or applicable
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves several steps. The primary synthetic route includes:
Initial Reactants: The process begins with the combination of two primary reactants, A and B, under controlled conditions.
Reaction Conditions: The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm. A catalyst, such as palladium on carbon, is used to facilitate the reaction.
Purification: The resulting product is purified using column chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using large reactors. The process involves:
Bulk Reactants: Large quantities of reactants A and B are mixed in a reactor.
Optimized Conditions: The reaction conditions are optimized for maximum yield, often involving higher temperatures and pressures.
Continuous Flow: A continuous flow system is used to ensure a steady production rate.
Automated Purification: Automated systems are employed for the purification process, ensuring consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: In the presence of an oxidizing agent such as potassium permanganate, “N/A” is oxidized to form compound C.
Reduction: Using a reducing agent like lithium aluminum hydride, “N/A” is reduced to form compound D.
Substitution: “N/A” can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide to form compound E.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, 60°C.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Sodium hydroxide, aqueous medium, 50°C.
Major Products
Oxidation: Compound C.
Reduction: Compound D.
Substitution: Compound E.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which “N/A” exerts its effects involves several molecular targets and pathways:
Molecular Targets: “N/A” binds to specific receptors on the cell surface, initiating a cascade of intracellular events.
Pathways Involved: The binding of “N/A” to its receptor activates the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular behavior.
Eigenschaften
Molekularformel |
C8H7BrN4 |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
3-bromo-5-(3-methyl-1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c1-6-11-5-13(12-6)8-2-7(9)3-10-4-8/h2-5H,1H3 |
InChI-Schlüssel |
JGUGTCSGFBLBRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=N1)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688061.png)
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)






